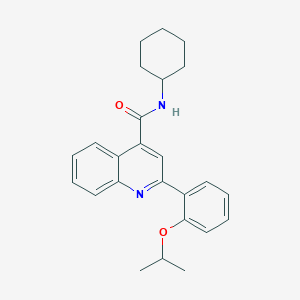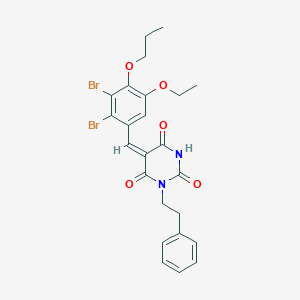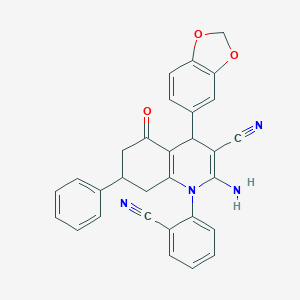![molecular formula C23H19N3O2S B446305 2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446305.png)
2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-[(3-methyl-2-thiophenyl)methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide and related compounds have been synthesized in various research studies, exploring their reactivity and potential applications. For instance, Bingul et al. (2016) synthesized a series of hydrazide compounds incorporating a quinoline moiety, which showed significant anti-cancer activity against several cancer cell lines (Bingul et al., 2016). Similarly, Pakray and Castle (1987) prepared monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines by photocyclization, indicating the versatile chemistry of related compounds (Pakray & Castle, 1987).
Optical Properties and Applications
- The optical properties of compounds similar to 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide have been extensively studied. Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, demonstrating their potential in optical device applications (Naseema et al., 2010). Li et al. (2002) showed how postfunctionalization of poly(thiophene)s can tune optical properties and enhance solid-state emission, relevant for understanding the behavior of similar compounds (Li et al., 2002).
Structural and Medicinal Chemistry
- The structural aspects and potential medicinal applications of quinoline and thienyl derivatives have been a focus in several studies. Ahmed et al. (2013) synthesized cobalt and cadmium complexes with Schiff-bases derived from similar compounds, examining their biological activities (Ahmed et al., 2013). Osarodion (2022) synthesized and evaluated the antibacterial activity of quinazolinone derivatives, showcasing their potential in pharmaceutical applications (Osarodion, 2022).
Polymers and Materials Science
- In materials science, compounds with structures similar to 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide have been used to synthesize conducting polymers. Turac et al. (2011) focused on electrochemical copolymerizations of quinoxaline derivatives, contributing to the development of new materials (Turac et al., 2011).
Eigenschaften
Produktname |
2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C23H19N3O2S |
Molekulargewicht |
401.5g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-11-12-29-22(15)14-24-26-23(27)18-13-20(17-8-4-6-10-21(17)28-2)25-19-9-5-3-7-16(18)19/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChI-Schlüssel |
DNYGCFCSLRQZIP-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B446223.png)

![2,2-dibromo-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B446227.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![5-methyl-N-{3-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B446231.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![3-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B446234.png)
![2-[(2-methoxy-5-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzyl)oxy]benzamide](/img/structure/B446235.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(2-ethoxy-1-naphthoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B446237.png)
![N'-benzylidene-2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446238.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B446241.png)

![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446245.png)